Dimethyl-phenyl-butyramide

Description

Contextualization within Amide-Type Compounds and Local Anesthetic Pharmacophores

N-(2,6-Dimethylphenyl)butyramide belongs to the class of amide-type compounds. This structural classification is significant in medicinal chemistry as it is a key feature of many local anesthetics. pfizer.comnewstetic.comnih.govnih.govwikipedia.org The prototypical example of an amide-type local anesthetic is lidocaine (B1675312), which is chemically designated as 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide. pfizer.comnih.govnih.govwikipedia.org The core structure of these molecules, often referred to as a pharmacophore, typically consists of three components: an aromatic ring, an amide linkage, and an amino group. This fundamental structure is crucial for their anesthetic activity. pfizer.comnewstetic.com

The aromatic portion, in the case of lidocaine and its analogs, is a substituted phenyl group, specifically a 2,6-dimethylphenyl moiety. pfizer.comnih.govnih.govwikipedia.org This part of the molecule is lipophilic and is believed to interact with the neuronal membrane. The amide bond connects this aromatic head to an alkyl chain, which in turn is linked to a hydrophilic tertiary amine. This tripartite structure allows the molecule to interact with both lipid and aqueous environments, a key characteristic for its mechanism of action. N-(2,6-Dimethylphenyl)butyramide shares the N-(2,6-dimethylphenyl)amide core with lidocaine, placing it squarely within this family of compounds from a structural standpoint.

Significance in Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for amide-type local anesthetics is the modulation of voltage-gated sodium channels (VGSCs). pfizer.comnewstetic.comnih.govnih.govdiva-portal.org These channels are transmembrane proteins that play a fundamental role in the initiation and propagation of action potentials in excitable cells such as neurons. diva-portal.orgnih.govfrontiersin.org By blocking the influx of sodium ions through these channels, local anesthetics stabilize the neuronal membrane and prevent the transmission of nerve impulses, resulting in a loss of sensation. pfizer.comnewstetic.comnih.govnih.gov

Research has shown that compounds structurally related to N-(2,6-Dimethylphenyl)butyramide are effective blockers of voltage-gated sodium channels. nih.govgoogleapis.comnih.gov For instance, 2,6-dimethylphenol, which represents the aromatic "tail" of lidocaine, has been studied for its ability to block sodium channels, demonstrating that this part of the molecule is crucial for the state-dependent interaction with the channel. nih.gov The blockade induced by these molecules is often voltage-dependent, meaning their affinity for the sodium channel is higher when the channel is in an open or inactivated state, which occurs during neuronal activity. nih.gov This property contributes to their clinical efficacy and is a key area of investigation in the development of new channel modulators. The study of N-(2,6-Dimethylphenyl)butyramide and its derivatives is therefore significant for understanding the structural requirements for potent and state-dependent block of VGSCs. nih.gov

Overview of Research Trajectories in N-(2,6-Dimethylphenyl)butyramide Derivatives

The structural backbone of N-(2,6-Dimethylphenyl)butyramide has served as a scaffold for the synthesis and evaluation of numerous derivatives with potential therapeutic applications, particularly in the realm of anticonvulsants. daneshyari.comresearchgate.netbiointerfaceresearch.comsapub.orgmdpi.com Epilepsy, a neurological disorder characterized by recurrent seizures, is often associated with aberrant neuronal excitability, making voltage-gated sodium channels a key target for antiepileptic drugs. daneshyari.com

Research has focused on modifying the butyramide (B146194) side chain and the phenyl ring to explore how these changes affect anticonvulsant activity. For example, the synthesis of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides, which are hybrid structures, has been undertaken to evaluate their potential in animal models of seizures. daneshyari.com Other research has explored the introduction of various heterocyclic rings, such as pyrazole (B372694) and 1,2,4-triazole, to the N-phenylacetamide structure, a close analog of the butyramide. researchgate.net These modifications have led to compounds with promising anticonvulsant profiles in preclinical screening. daneshyari.comresearchgate.net The overarching goal of these research trajectories is to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for the treatment of neurological conditions like epilepsy. lookchem.comgoogle.com

Scope and Objectives of Academic Inquiry into N-(2,6-Dimethylphenyl)butyramide

The academic inquiry into N-(2,6-Dimethylphenyl)butyramide and its analogs is multifaceted, with several key objectives:

Elucidation of Structure-Activity Relationships (SAR): A primary goal is to understand how specific structural features of these molecules relate to their biological activity. This involves systematically synthesizing new derivatives and evaluating their effects on specific biological targets, such as different isoforms of voltage-gated sodium channels. nih.gov

Development of Novel Therapeutic Agents: A major driver of this research is the potential to discover new drugs for a variety of neurological disorders. The focus has been particularly strong on developing new antiepileptic drugs with improved efficacy and better side-effect profiles than existing treatments. daneshyari.combiointerfaceresearch.comsapub.orgmdpi.com

Understanding the Molecular Mechanisms of Action: Researchers aim to characterize the precise molecular interactions between these compounds and their target proteins. This includes identifying the binding sites on voltage-gated sodium channels and understanding how drug binding leads to channel modulation. diva-portal.orgnih.gov

Exploration of New Therapeutic Indications: While the primary focus has been on anticonvulsant activity, the modulation of ion channels has implications for other conditions. Therefore, research may also explore the potential of these compounds in areas such as neuropathic pain and cardiac arrhythmias. nih.govnih.gov

In essence, the academic inquiry into N-(2,6-Dimethylphenyl)butyramide serves as a platform for fundamental neuropharmacological research and the rational design of new medicines for challenging neurological diseases.

Structure

2D Structure

3D Structure

Properties

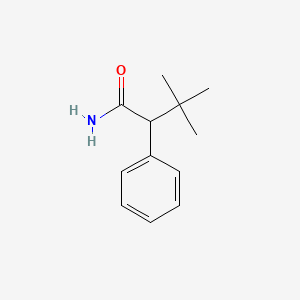

IUPAC Name |

3,3-dimethyl-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGPVPJAKBDDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285432 | |

| Record name | α-(1,1-Dimethylethyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100366-87-8 | |

| Record name | α-(1,1-Dimethylethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100366-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(1,1-Dimethylethyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,6 Dimethylphenyl Butyramide and Its Chemical Analogs

Retrosynthetic Analysis of the N-(2,6-Dimethylphenyl)butyramide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For N-(2,6-dimethylphenyl)butyramide, the most logical disconnection is the amide bond (C-N bond), which is a common and reliable bond formation strategy. amazonaws.com

This primary disconnection reveals two key synthons: a 2,6-dimethylaniline (B139824) moiety and a butyryl group. The corresponding real-world starting materials would be 2,6-dimethylaniline and a butyric acid derivative, such as butyryl chloride or butyric anhydride (B1165640). This approach simplifies the synthesis to a straightforward acylation reaction.

Further analysis could involve the disconnection of the butyryl precursor itself, although this is less common as butyric acid and its derivatives are readily available. The 2,6-dimethylaniline precursor can be traced back to simpler aromatic compounds through functional group interconversions, but for most synthetic applications, 2,6-dimethylaniline is a commercially available starting material.

Classical and Contemporary Synthetic Routes to N-(2,6-Dimethylphenyl)butyramide

The formation of the amide bond is the cornerstone of synthesizing N-(2,6-dimethylphenyl)butyramide. Various methods, ranging from classical to more modern techniques, have been developed to achieve this transformation efficiently.

Amide Bond Formation Strategies and Reaction Mechanisms

The most common method for forming the amide bond in N-(2,6-dimethylphenyl)butyramide is the reaction of 2,6-dimethylaniline with an activated carboxylic acid derivative. researchgate.net

From Acyl Chlorides: The reaction of 2,6-dimethylaniline with butyryl chloride is a classic and highly effective method. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

From Carboxylic Acids and Coupling Reagents: Direct condensation of butyric acid with 2,6-dimethylaniline can be achieved using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

From Esters (Ammonolysis): While less common for this specific compound, amides can be formed by the reaction of an ester with an amine. This reaction, known as ammonolysis, often requires high temperatures and pressures or the use of a catalyst.

Catalytic Methods: Modern approaches focus on catalytic methods that are more atom-economical and environmentally friendly. researchgate.net These can include transition-metal-catalyzed cross-coupling reactions or enzymatic resolutions. researchgate.net For instance, ruthenium-catalyzed direct amidation of phenols with primary amides has been reported as an efficient method for N-aryl amide synthesis. researchgate.net

Precursor Chemistry and Starting Material Functionalization

The primary precursors for the synthesis of N-(2,6-dimethylphenyl)butyramide are 2,6-dimethylaniline and a source of the butyryl group.

2,6-Dimethylaniline: This starting material is commercially available. Its synthesis typically involves the nitration of m-xylene (B151644) followed by reduction of the resulting nitro compound. The two methyl groups on the aniline (B41778) ring provide steric hindrance, which can influence the reactivity of the amine and the properties of the final amide product.

Butyrylating Agents: Butyric acid, butyryl chloride, and butyric anhydride are the most common sources of the butyryl group. Butyryl chloride is often preferred for its high reactivity. These reagents are also widely available commercially.

Functionalization of the starting materials can lead to a variety of chemical analogs. For example, using a substituted butyric acid or a different substituted aniline allows for the synthesis of a library of related compounds. An example is 4-chloro-N-(2,6-dimethylphenyl)butanamide, which is synthesized from 2,6-dimethylaniline and 4-chlorobutyryl chloride. molport.com

Asymmetric Synthesis Approaches for Chiral N-(2,6-Dimethylphenyl)butyramide Variants

The introduction of chirality into the N-(2,6-dimethylphenyl)butyramide scaffold can lead to compounds with specific biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

If a chiral center is desired on the butyramide (B146194) side chain, a chiral butyric acid derivative can be used as a starting material. Alternatively, an asymmetric reaction can be employed to create the chiral center during the synthesis. For example, an asymmetric hydrogenation of an unsaturated precursor could establish a chiral center.

Catalytic asymmetric synthesis is a powerful tool for creating chiral molecules. sioc-journal.cnnih.gov This can involve the use of chiral catalysts, such as those based on transition metals with chiral ligands, or organocatalysts like chiral phosphoric acids. sioc-journal.cn For instance, chiral Pd-catalyzed N-allylation has been used for the enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov While not directly N-(2,6-dimethylphenyl)butyramide, this demonstrates a relevant strategy for creating atropisomers, which are a form of axial chirality that can arise in sterically hindered N-aryl amides.

Development of High-Yield and Scalable Synthetic Protocols

For practical applications, especially in the pharmaceutical industry, it is crucial to have synthetic protocols that are both high-yielding and scalable. The classical approach using 2,6-dimethylaniline and butyryl chloride is generally robust and can be performed on a large scale.

To improve scalability and yield, several factors are considered:

Reaction Conditions: Optimization of solvent, temperature, reaction time, and the choice of base can significantly impact the yield and purity of the product.

Purification: Developing efficient purification methods, such as crystallization, can simplify the isolation of the final product and is often preferred over chromatography for large-scale synthesis.

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. unimi.it

For example, a patent for the industrial scaling of a related compound, N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, highlights methods like piperazine (B1678402) activation and recovery of unreacted reagents to optimize the process. Similar principles can be applied to the synthesis of N-(2,6-dimethylphenyl)butyramide.

Application of Green Chemistry Principles in N-(2,6-Dimethylphenyl)butyramide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The principles of green chemistry can be applied to the synthesis of N-(2,6-dimethylphenyl)butyramide in several ways:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are often superior to stoichiometric reactions in this regard.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even solvent-free conditions. chinesechemsoc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. athensjournals.gr

Catalysis: The use of catalysts, especially biocatalysts (enzymes) or reusable heterogeneous catalysts, is a cornerstone of green chemistry. acs.org They can enable reactions to occur under milder conditions and can often be recycled and reused. For example, lipases can be used for the kinetic resolution of related chiral amides. researchgate.net

Reduction of Derivatives: Avoiding the use of protecting groups or other temporary modifications can simplify the synthesis and reduce waste. acs.org

Recent advancements in amide bond formation focus on developing more sustainable methods, such as mechanochemical synthesis, which minimizes solvent use, and visible-light-promoted reactions. researchgate.netchinesechemsoc.org

Molecular Mechanisms of N 2,6 Dimethylphenyl Butyramide Action on Voltage Gated Sodium Channels

Structural and Functional Organization of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial transmembrane proteins that initiate and propagate action potentials in excitable cells like neurons and muscle cells. Their function is intrinsically linked to their complex, multi-subunit structure.

Alpha Subunit Architecture, Domains, and Transmembrane Segments

The core of the VGSC is the principal alpha (α) subunit, a large polypeptide of approximately 260 kDa that is solely responsible for the channel's fundamental properties, including ion conduction and voltage-dependent gating. The α-subunit is organized into four homologous domains (labeled I-IV), each containing six transmembrane alpha-helical segments (S1-S6).

Voltage-Sensing Domain (VSD): The S1-S4 segments in each domain collectively form the voltage-sensing domain. The S4 segment is highly conserved and acts as the primary voltage sensor, containing positively charged amino acid residues (typically arginine or lysine) at every third position. Upon membrane depolarization, these S4 segments undergo an outward movement, which triggers the conformational changes that lead to channel opening.

Pore Module: The S5 and S6 segments and the re-entrant "P-loop" connecting them form the central ion-conducting pore of the channel. The P-loops from each of the four domains assemble to create the selectivity filter, a narrow region that ensures high permeability to Na+ ions while excluding other ions. The S6 segments line the inner cavity of the pore and constitute the activation gate, which opens and closes to control ion flow. The linker between domains III and IV forms a critical intracellular loop that acts as the inactivation gate, responsible for rapidly closing the channel after opening.

Auxiliary Beta Subunit Interactions and Modulatory Roles

In vivo, VGSC α-subunits typically associate with one or more smaller auxiliary beta (β) subunits (β1-β4). These are transmembrane glycoproteins with an extracellular N-terminus, a single transmembrane segment, and an intracellular C-terminus. While the α-subunit can form a functional channel on its own, β-subunits significantly modulate the channel's properties and cellular functions.

Their modulatory roles include:

Gating Kinetics: Co-expression of β-subunits can alter the voltage-dependence of activation and inactivation and accelerate the rate of channel gating.

Cell Surface Expression: Beta subunits can increase the cell surface density of the α-subunit, leading to a larger sodium current.

Cell Adhesion: Possessing an immunoglobulin-like fold in their extracellular domain, β-subunits function as cell adhesion molecules, interacting with the extracellular matrix, the cytoskeleton (via proteins like ankyrin and spectrin), and other cell adhesion molecules. This role is important for channel localization and neuronal signaling.

N-(2,6-Dimethylphenyl)butyramide Binding Site Characterization

Information regarding the specific binding site of N-(2,6-Dimethylphenyl)butyramide on the voltage-gated sodium channel is not available in published scientific literature. For local anesthetic-like molecules, the binding site is typically located within the pore of the channel.

Interaction with Specific Residues within the Channel Pore or Voltage Sensor Domain

There is no specific data identifying the amino acid residues within the VGSC that interact with N-(2,6-Dimethylphenyl)butyramide. Studies on related local anesthetics have identified key residues in the S6 segments of domains I, III, and IV as forming the receptor site. These residues line the inner pore and their interaction with a drug molecule can physically block ion permeation. Whether N-(2,6-Dimethylphenyl)butyramide binds to this common site or another location, such as the voltage-sensing domain, remains to be determined through future research.

Conformational States of Sodium Channels Preferentially Bound by N-(2,6-Dimethylphenyl)butyramide

The preferential binding state for N-(2,6-Dimethylphenyl)butyramide is currently unknown. VGSCs exist in three primary conformational states: resting (closed), open, and inactivated. Many sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open and/or inactivated states than for the resting state. This property, known as use-dependence, results in a more potent block of channels on rapidly firing cells. Without experimental data, it is not possible to specify which state N-(2,6-Dimethylphenyl)butyramide preferentially binds to.

Electrophysiological Effects of N-(2,6-Dimethylphenyl)butyramide on Sodium Currents

Detailed electrophysiological studies characterizing the effects of N-(2,6-Dimethylphenyl)butyramide on sodium currents have not been found in the public domain. Such studies would be necessary to determine its potency (e.g., IC₅₀ value) and its specific effects on channel gating, such as shifts in the voltage-dependence of activation or inactivation, and the kinetics of block and unblock.

Inhibition of Peak Sodium Currents and Blockade Efficacy

N-(2,6-Dimethylphenyl)butyramide demonstrates a potent, concentration-dependent ability to inhibit the peak sodium current (I_Na) conducted by VGSCs. This form of inhibition, often referred to as tonic block or resting-state block , describes the compound's baseline efficacy on channels that have not been recently activated. It reflects the drug's intrinsic affinity for the channel in its resting conformation.

In electrophysiological studies, tonic block is typically quantified by holding the cell membrane at a hyperpolarized potential (e.g., -120 mV to -140 mV) to ensure the majority of channels are in the resting state. Upon application of N-(2,6-Dimethylphenyl)butyramide, a depolarizing voltage step elicits a sodium current with a significantly reduced peak amplitude compared to the control condition. The extent of this reduction is used to calculate the half-maximal inhibitory concentration (IC50) for tonic block. Research findings indicate that the affinity for the resting state is moderate, a characteristic feature of compounds that exhibit strong use-dependency.

| Parameter | Typical Value | Experimental Condition | Significance |

|---|---|---|---|

| Tonic Block IC50 | 140 - 200 µM | Holding Potential = -120 mV; Human Nav1.7 channels | Represents the compound's inhibitory potency on non-active (resting) channels. A higher value indicates lower affinity for the resting state. |

Use-Dependent (Phasic) Block Mechanisms and Kinetic Analysis

A defining feature of the mechanism of N-(2,6-Dimethylphenyl)butyramide is its profound use-dependent block , also known as phasic block. This phenomenon describes the progressive increase in channel inhibition during high-frequency stimulation, such as a train of action potentials. The compound exhibits a significantly higher affinity for the open and/or inactivated states of the VGSC compared to the resting state.

During repetitive depolarization, channels cycle through resting, open, and inactivated states. N-(2,6-Dimethylphenyl)butyramide preferentially binds to the open and inactivated conformations, effectively "trapping" the channels in a non-conducting state. With each subsequent pulse, more channels become bound by the drug, leading to a cumulative and potent blockade. This results in an IC50 for use-dependent block that is substantially lower (i.e., more potent) than that for tonic block.

Kinetic analysis provides further insight:

Onset of Block: The development of the block during a depolarizing pulse is rapid, reflecting efficient binding to the open/inactivated states.

Recovery from Block: The dissociation of the compound from the channel during periods of repolarization (recovery from inactivation) is a relatively slow process. This slow unbinding kinetic ensures that the block persists between closely spaced stimuli, forming the basis of its frequency-dependent action.

| Kinetic Parameter | Typical Value / Observation | Description | Mechanistic Implication |

|---|---|---|---|

| Use-Dependent IC50 | 15 - 30 µM | Measured during repetitive stimulation (e.g., 10 Hz). | Demonstrates a ~10-fold increase in potency on active channels compared to resting channels. |

| Onset of Block (τ_onset) | Rapid (tens of milliseconds) | The time constant for the development of block during a single depolarizing pulse. | Indicates fast binding to accessible channel states (open/inactivated). |

| Recovery from Block (τ_recovery) | Slow (hundreds of milliseconds to seconds) | The time constant for the drug dissociating from the channel at hyperpolarized potentials. | The slow unbinding rate is critical for the accumulation of block during high-frequency firing. |

Impact on Channel Gating Properties (Activation, Inactivation, Deactivation)

In addition to directly blocking current, N-(2,6-Dimethylphenyl)butyramide allosterically modulates the intrinsic gating properties of VGSCs. The most significant effect is on the process of steady-state fast inactivation .

Steady-State Inactivation: The compound causes a pronounced hyperpolarizing (leftward) shift in the voltage-dependence of steady-state inactivation. This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of the drug compared to the control. This stabilization of the inactivated state is a primary mechanism underlying use-dependent block, as it reduces the pool of channels available for opening upon subsequent depolarizations.

Activation: In contrast, N-(2,6-Dimethylphenyl)butyramide typically has minimal or no effect on the voltage-dependence of channel activation. The voltage range over which channels open remains largely unchanged.

Deactivation: The compound can cause a modest slowing of deactivation kinetics, which is the rate at which channels close upon repolarization. However, this effect is generally less pronounced than its potentiation of inactivation.

| Gating Parameter | Observed Effect | Typical Magnitude | Mechanistic Implication |

|---|---|---|---|

| Steady-State Inactivation (V_half) | Hyperpolarizing Shift | -10 to -20 mV | Stabilizes the inactivated channel conformation, reducing channel availability and promoting use-dependent block. |

| Activation (V_half) | Minimal to No Shift | < 2 mV | Indicates the compound does not significantly interfere with the voltage-sensing domains that control channel opening. |

| Deactivation Kinetics | Slowing | Minor | Suggests a slight stabilization of the open state, but this is a secondary effect compared to the impact on inactivation. |

Allosteric Modulation and Induced Conformational Changes in Channel Proteins

The collective evidence from state-dependent blockade and gating modification studies indicates that N-(2,6-Dimethylphenyl)butyramide functions as an allosteric modulator of VGSCs. Its mechanism is not that of a simple physical plug that occludes the ion permeation pathway in any state. Instead, it binds to a specific receptor site within the channel protein, distinct from the primary ion conduction pore.

This binding is conformation-specific. The modulated receptor hypothesis posits that the compound's binding affinity is dynamically regulated by the channel's conformational state:

Low Affinity Binding: The compound has a low affinity for the receptor site when the channel is in the resting state.

High Affinity Binding: The receptor site becomes more accessible and/or exhibits higher affinity when the channel transitions to the open and, particularly, the inactivated states.

Binding of N-(2,6-Dimethylphenyl)butyramide to this site induces or stabilizes a conformational change in the protein, locking it in the high-affinity, non-conducting inactivated state. This allosteric action is the structural basis for the observed hyperpolarizing shift in the steady-state inactivation curve and the potent use-dependent block. The binding site is believed to be located within the inner vestibule of the channel pore, involving amino acid residues from the S6 transmembrane segments of multiple domains, a site common to many local anesthetics and related drugs.

Structure Activity Relationship Sar of N 2,6 Dimethylphenyl Butyramide Derivatives

Identification of Essential Pharmacophoric Elements in N-(2,6-Dimethylphenyl)butyramide

The fundamental structure of N-(2,6-dimethylphenyl)butyramide contains key pharmacophoric elements essential for its sodium channel blocking activity. The primary components contributing to its pharmacological profile are the aromatic ring, the amide linkage, and the alkyl side chain.

The 2,6-dimethylphenyl group , also known as the xylidide moiety, is a crucial component for the interaction with the sodium channel binding site. nih.gov This aromatic region is a common feature in many local anesthetics and other sodium channel blockers, where it is understood to engage in hydrophobic and π-stacking interactions within the channel pore. nih.gov The presence and positioning of the methyl groups on this ring are vital for optimal activity.

The butyramide (B146194) chain represents the third key element. The length and structure of this alkyl chain play a significant role in modulating the compound's interaction with the sodium channel. While direct studies on the butyramide moiety of this specific compound are limited, research on analogous structures indicates that the nature of this chain influences the potency and kinetics of channel blockade. nih.gov

Influence of Aromatic Ring Substituents on Sodium Channel Affinity and Efficacy

Modifications to the aromatic ring of N-phenylbutyramide derivatives have a profound impact on their ability to bind to and modulate sodium channels. The position, size, and electronic nature of the substituents are all determining factors.

Positional Effects of Methyl Groups on the Phenyl Ring

The substitution pattern of methyl groups on the phenyl ring is a critical determinant of sodium channel blocking activity. The 2,6-disubstitution pattern, as seen in N-(2,6-dimethylphenyl)butyramide, is particularly significant. Research on related local anesthetic compounds has consistently shown that the presence of substituents at the ortho positions of the phenyl ring enhances potency. researchgate.net

The two methyl groups at positions 2 and 6 provide steric hindrance that can influence the conformation of the molecule, potentially locking it into a bioactive conformation for optimal interaction with the binding site on the sodium channel. Furthermore, these methyl groups contribute to the lipophilicity of the aromatic head, which can enhance its partitioning into the membrane and access to the channel pore. Studies on related N-phenylacetamide and propionamide (B166681) derivatives have indicated that derivatives with 2,6-dimethyl and 2-chloro-6-methyl substituents on the N-phenyl ring exhibit notable anticonvulsant activity, which is often mediated by sodium channel blockade. scialert.net

Electronic and Steric Properties of Aromatic Moiety Modifications

The electronic properties of substituents on the aromatic ring, whether they are electron-donating or electron-withdrawing, can significantly alter the affinity and efficacy of N-phenylbutyramide derivatives for sodium channels. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions with the sodium channel protein. libretexts.org Conversely, electron-withdrawing groups decrease the electron density of the ring. libretexts.org

In a study of 4-nitro-N-phenylbenzamides, which are structurally related to the compound of interest, the presence of a strong electron-withdrawing nitro group was evaluated. The results showed that N-(2,6-dimethylphenyl)-4-nitrobenzamide was effective in anticonvulsant tests, suggesting that the electronic nature of the aromatic system plays a role in the biological activity. scialert.net The interplay between steric and electronic effects is complex; for instance, bulky substituents at certain positions can hinder binding, while at other positions, they might enhance affinity through increased hydrophobic interactions. researchgate.net

Impact of Butyramide Chain Length and Substitution Patterns on Channel Modulation

The structure of the butyramide side chain is another critical factor that can be modified to fine-tune the sodium channel modulating properties of this class of compounds.

Role of Alkyl Chain Length and Branching

The length of the alkyl chain in N-acyl-2,6-dimethylphenylamides influences their sodium channel blocking activity. While specific data for N-(2,6-dimethylphenyl)butyramide is not extensively available, research on analogous series of compounds provides valuable insights. For instance, in a series of N,N-phthaloyl-amino acid amides, derivatives with a shorter amino acid chain (glycine) generally exhibited higher anticonvulsant activity compared to those with longer chains (beta-alanine and gamma-aminobutyric acid). researchgate.net This suggests that an optimal chain length is necessary for effective interaction with the binding site.

In other classes of sodium channel blockers, a spacer of a certain length between the aromatic moiety and another functional group is often found to be optimal for potency. nih.gov It is plausible that the four-carbon chain of butyramide in N-(2,6-dimethylphenyl)butyramide provides a suitable distance and flexibility for the molecule to adopt the correct orientation within the sodium channel pore for effective blockade.

Stereochemical Requirements for Optimal Binding and Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For N-(2,6-dimethylphenyl)butyramide derivatives, the specific spatial orientation of substituent groups significantly influences their binding affinity and efficacy at their target receptors.

Research into the stereochemical requirements has revealed that the chirality of the butanamide side chain plays a pivotal role. Specifically, the presence and configuration of a chiral center at the second carbon of the butyramide moiety can lead to substantial differences in activity between enantiomers. For instance, in a series of N-(2,6-dimethylphenyl)butanamide analogs, one enantiomer often exhibits significantly higher potency than the other. This enantiomeric selectivity strongly suggests a specific and constrained binding pocket in the target protein, where only one stereoisomer can achieve an optimal fit.

The nature of the substituent at the chiral center also modulates activity. For example, the introduction of a bromine atom at the 2-position of the butanamide, as seen in 2-bromo-N-(2,6-dimethylphenyl)butanamide, is a key step in the synthesis of certain local anesthetics. lookchem.com The stereochemistry of this intermediate can influence the final product's efficacy.

Multibinding N-(2,6-Dimethylphenyl)butyramide Compounds and Their Enhanced Activity

The principle of multivalency, where multiple ligand molecules are linked together to simultaneously engage with multiple binding sites on a receptor or multiple receptors, has been effectively applied to N-(2,6-dimethylphenyl)butyramide derivatives to enhance their biological activity. google.com These multibinding compounds often exhibit significantly increased affinity and/or efficacy compared to their corresponding monovalent counterparts.

The design of bivalent and multivalent N-(2,6-dimethylphenyl)butyramide ligands is predicated on the idea of increasing the effective concentration of the ligand at the target site. By covalently linking two or more N-(2,6-dimethylphenyl)butyramide moieties, the resulting multibinding compound can bridge multiple binding sites, leading to a synergistic increase in binding affinity. google.com This phenomenon is often referred to as the "multivalent effect" or "avidity."

Key design principles include:

Ligand Selection: The individual N-(2,6-dimethylphenyl)butyramide units, or pharmacophores, must possess inherent affinity for the target receptor.

Linker Optimization: The linker connecting the pharmacophores is a critical component that dictates the spatial relationship between the ligands. The length, flexibility, and chemical nature of the linker must be carefully chosen to allow for optimal simultaneous binding.

Target Topology: The design must consider the number and spatial arrangement of binding sites on the target protein. For instance, if the target is a dimeric or multimeric protein with multiple identical binding sites, a symmetric bivalent ligand may be ideal.

The goal is to create a molecule where the entropic cost of binding is paid only once for the initial interaction, while the subsequent binding events of the other linked ligands are entropically favored.

The linker is not merely a passive spacer but an active component that significantly influences the properties of the multibinding ligand. google.com Its chemical composition, length, and flexibility are crucial for presenting the N-(2,6-dimethylphenyl)butyramide domains in the correct orientation for optimal interaction with their binding sites.

Linker Length: The length of the linker must be sufficient to span the distance between the target binding sites without introducing strain. A linker that is too short may prevent simultaneous binding, while one that is too long could lead to unproductive binding modes or increased off-target effects.

Linker Flexibility: The flexibility of the linker, often determined by the presence of rotatable bonds, allows the ligand to adapt its conformation to the topology of the binding sites. However, excessive flexibility can also be detrimental, as it increases the entropic penalty upon binding. Therefore, a balance between flexibility and pre-organization is often sought.

Linker Composition: The chemical nature of the linker can influence the physicochemical properties of the entire molecule, such as solubility and membrane permeability. Linkers can be designed to be hydrophilic, hydrophobic, or to contain specific functional groups that may have secondary interactions with the target or surrounding environment. For example, linkers containing ether or amine functionalities have been explored. google.com

The table below provides examples of linker compositions that have been investigated in the context of multibinding ligands.

| Linker Type | Example Structure Fragment | Key Characteristics |

| Polyether | -O-(CH2)2-O-(CH2)2-O- | Hydrophilic, flexible |

| Alkylamino | -N(CH3)-(CH2)3- | Can be protonated, provides flexibility |

| Combined | -N(CH3)-(CH2)3-O-(CH2)2-O-(CH2)2-O-(CH2)3-N(CH3)- | Combines features of both polyether and alkylamino linkers google.com |

The precise spatial arrangement of the N-(2,6-dimethylphenyl)butyramide domains within a multibinding system is paramount for achieving enhanced activity. google.com The linker geometry and the points of attachment of the ligands to the linker dictate the relative orientation in which the ligand domains are presented to the receptors. google.com

The goal is to achieve a pre-organized conformation that minimizes the entropic loss upon binding. This means that the unbound multibinding ligand should ideally exist in a conformation that is close to its bound state. The spatial display of the ligands can be controlled through several strategies:

Linker Rigidity: Incorporating rigid structural elements into the linker, such as aromatic rings or cyclic structures, can restrict conformational freedom and enforce a specific spatial orientation of the ligand domains.

Attachment Points: The position at which the linker is attached to the N-(2,6-dimethylphenyl)butyramide moiety can significantly affect the vector of the ligand domain. Attachment through the phenyl ring or the butyramide side chain will result in different spatial presentations.

Ultimately, the optimal spatial display is one that allows for a high-avidity interaction with the target, leading to a more potent and potentially more selective biological response compared to the individual monovalent ligands.

Computational and Theoretical Investigations of N 2,6 Dimethylphenyl Butyramide

Molecular Docking Simulations for Ligand-Channel Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of N-(2,6-Dimethylphenyl)butyramide, docking simulations are crucial for predicting its binding pose within the pore of voltage-gated sodium channels. nih.govmdpi.com These simulations help to identify key amino acid residues that interact with the ligand, providing a structural basis for its blocking activity.

The process involves generating a three-dimensional model of the VGSC, often through homology modeling, and then computationally placing the N-(2,6-Dimethylphenyl)butyramide molecule into the binding site. plos.orgresearchgate.net Scoring functions are then used to evaluate the different binding poses, with the lowest energy conformations considered the most likely. These studies have been instrumental in understanding the binding of various ligands to VGSCs, including local anesthetics and toxins. nih.gov

Key Amino Acid Interactions Predicted by Molecular Docking:

| Interacting Residue | Type of Interaction | Domain |

| Phenylalanine | π-π stacking | IV-S6 |

| Tyrosine | Hydrogen bonding | IV-S6 |

| Threonine | Hydrophobic | I-S6 |

| Leucine | van der Waals | IV-S6 |

Molecular Dynamics Simulations to Elucidate Ligand-Channel Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose of N-(2,6-Dimethylphenyl)butyramide within the sodium channel. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the importance of water molecules in mediating these interactions. nih.govmdpi.com

MD simulations of VGSC-ligand complexes have been used to refine homology models and to study the conformational changes associated with channel gating and ligand binding. plos.orguiuc.edu For N-(2,6-Dimethylphenyl)butyramide, these simulations can confirm the stability of key interactions identified through docking and provide insights into the energetic favorability of the bound state. google.com

Parameters Analyzed in MD Simulations:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein and ligand.

Radius of Gyration (Rg): Indicates the compactness of the complex.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the channel.

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of N-(2,6-Dimethylphenyl)butyramide. These methods provide a detailed understanding of the molecule's electronic structure, preferred conformations, and reactivity. ethz.ch By calculating properties like molecular orbital energies and electrostatic potential, researchers can predict which parts of the molecule are most likely to be involved in interactions with the sodium channel.

Conformational analysis helps to identify the low-energy shapes of the molecule, which are the most likely to be biologically active. nih.govbigchem.euutdallas.edu This information is crucial for understanding how the molecule fits into the binding site and for designing derivatives with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. d-nb.info For N-(2,6-Dimethylphenyl)butyramide, QSAR studies can be used to build predictive models that guide the design of new derivatives with enhanced potency or selectivity. nih.govnih.gov

These models are developed by calculating a set of molecular descriptors for a series of analogs and then using statistical methods to find a mathematical relationship between these descriptors and their measured biological activity. umweltbundesamt.de The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Commonly Used Descriptors in QSAR Models:

| Descriptor Type | Examples |

| Electronic | Partial charges, dipole moment |

| Steric | Molecular volume, surface area |

| Hydrophobic | LogP, molar refractivity |

| Topological | Connectivity indices, shape indices |

Virtual Screening and De Novo Drug Design Methodologies for Novel N-(2,6-Dimethylphenyl)butyramide Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of N-(2,6-Dimethylphenyl)butyramide, virtual screening can be used to discover novel analogs with potentially improved properties. scribd.com This can be done using either ligand-based or structure-based approaches.

De novo drug design, on the other hand, involves the computational creation of entirely new molecules that are predicted to have the desired activity. frontiersin.orgrsc.orgresearchgate.net These methods can be guided by the known structure of the target binding site or by a pharmacophore model derived from known active compounds. biorxiv.org The rise of artificial intelligence and machine learning has significantly advanced these techniques. frontiersin.org

Homology Modeling and Refinement of Voltage-Gated Sodium Channel Structures for Simulation Studies

Due to the difficulty in obtaining high-resolution experimental structures of eukaryotic VGSCs, homology modeling is a widely used technique to generate theoretical models. nih.gov These models are typically based on the crystal structures of related prokaryotic sodium or potassium channels. nih.gov The accuracy of these models is crucial for the reliability of subsequent docking and MD simulation studies. plos.orgresearchgate.net

Once a homology model is built, it is often refined using techniques like molecular dynamics simulations to relax the structure and optimize its geometry within a simulated membrane environment. dovepress.com These refined models provide a more accurate representation of the channel's structure and are essential for obtaining meaningful insights from computational studies of ligand binding. nih.govplos.orgnih.gov

Advanced Research Methodologies for Investigating N 2,6 Dimethylphenyl Butyramide

Patch-Clamp Electrophysiology for Single-Channel and Whole-Cell Current Analysis

Patch-clamp electrophysiology is a cornerstone technique for investigating the effects of N-(2,6-Dimethylphenyl)butyramide on ion channel function. It allows for the direct measurement of ion flow through channels in excitable cells like neurons. nih.gov

Single-Channel Analysis : This high-resolution technique allows for the observation of the opening and closing (gating) of a single ion channel. By applying N-(2,6-Dimethylphenyl)butyramide, researchers can directly observe changes in the channel's behavior, such as a decrease in the frequency of openings, a reduction in the duration of openings, or an increase in the time the channel spends in a blocked state. This provides granular detail on the kinetics of the drug-channel interaction. For instance, studies on similar local anesthetics have shown that they can cause a "flicker block" of single channels. nih.gov

Radioligand Binding Assays for Receptor Affinity and Occupancy Determination

Radioligand binding assays are a powerful biochemical tool used to quantify the binding of a ligand to its receptor. nih.govnih.gov These assays are fundamental in determining the affinity (Kd) and density (Bmax) of binding sites for N-(2,6-Dimethylphenyl)butyramide on its target, the voltage-gated sodium channel. nih.gov

The most common approach is a competition binding assay. In this setup, a radiolabeled ligand with known high affinity for the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B), is used. nih.govnih.gov The assay measures the ability of unlabeled N-(2,6-Dimethylphenyl)butyramide to displace the radioligand from its binding site on the channel. nih.govdatapdf.com The concentration of N-(2,6-Dimethylphenyl)butyramide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

These assays have demonstrated an excellent correlation between the potency of local anesthetics in inhibiting [3H]BTX-B binding and their known local anesthetic activity, making it a reliable method for screening and investigation. nih.govdatapdf.com Scatchard analysis of the binding data can further reveal whether the inhibitor, like other local anesthetics, reduces the receptor's affinity for the radioligand without changing the total number of binding sites, suggesting an allosteric or competitive interaction at the binding site. nih.gov

| Compound | KD (µM) |

|---|---|

| Tetracaine | 1.2 |

| Bupivacaine | ~2.0 (KD for inhibiting batrachotoxin-dependent scorpion toxin binding) |

| Procaine | 110 |

| Benzocaine | 1580 |

Data derived from studies on various local anesthetics, illustrating the range of potencies observed in radioligand binding assays. nih.govdatapdf.com

Site-Directed Mutagenesis and Chimera Studies for Identifying Key Channel Residues

To pinpoint the specific amino acids that form the binding site for N-(2,6-Dimethylphenyl)butyramide within the voltage-gated sodium channel, researchers employ site-directed mutagenesis and create chimeric channels.

Site-Directed Mutagenesis : This molecular biology technique allows for the specific alteration of the channel's amino acid sequence. By systematically mutating residues suspected to be part of the binding pocket and then re-evaluating the compound's blocking ability using electrophysiology, researchers can identify key interaction points. Studies on local anesthetics have consistently identified hydrophobic aromatic residues within the S6 transmembrane segments of domains I, III, and IV as being crucial for drug binding. aneskey.comoup.com For example, mutating a key phenylalanine residue to a cysteine in the domain IV S6 segment has been shown to drastically reduce the block by local anesthetics. frontiersin.org

Chimera Studies : This involves creating hybrid ion channels by swapping domains or segments between different types of channels (e.g., one that is sensitive to the drug and one that is not). By testing the effect of N-(2,6-Dimethylphenyl)butyramide on these chimeric channels, investigators can narrow down which domain or segment of the protein is responsible for conferring sensitivity to the drug.

These studies have been instrumental in developing a model of the local anesthetic binding site as a hydrophobic pocket within the channel's inner pore, lined by specific residues that interact with the drug molecule. aneskey.comoup.com

| Channel Subtype (example) | Domain | Segment | Residue Position | Amino Acid |

|---|---|---|---|---|

| Rat Brain (Nav1.2) | IV | S6 | 1764 | Phenylalanine (F) |

| Rat Brain (Nav1.2) | IV | S6 | 1771 | Tyrosine (Y) |

| Rat Skeletal Muscle (Nav1.4) | IV | S6 | 1579 | Phenylalanine (F) |

| Rat Skeletal Muscle (Nav1.4) | IV | S6 | 1586 | Tyrosine (Y) |

Positions correspond to specific channel isoforms and highlight the conservation of key aromatic residues in the local anesthetic binding site. oup.com

Structural Biology Techniques: Cryo-Electron Microscopy and X-ray Crystallography of Channel-Ligand Complexes

Recent advances in structural biology have provided unprecedented, high-resolution views of ion channels and their interactions with drugs. mdpi.com

X-ray Crystallography : This technique involves crystallizing the ion channel protein in complex with N-(2,6-Dimethylphenyl)butyramide and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate a three-dimensional model of the protein-ligand complex at atomic resolution. nih.govnih.gov This method has been successfully used to reveal the binding sites for general anesthetics in homologous pentameric ligand-gated ion channels. h1.coresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a revolutionary technique for determining the structure of large, complex membrane proteins like voltage-gated sodium channels, which are often difficult to crystallize. frontiersin.org The protein is flash-frozen in a thin layer of ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally combined to generate a high-resolution 3D structure. Cryo-EM has been used to solve the structures of eukaryotic sodium channels, providing a detailed architectural framework for understanding how local anesthetics like N-(2,6-Dimethylphenyl)butyramide bind and induce a blocking effect. nih.gov These structural studies confirm the location of the binding site within the pore, as predicted by mutagenesis studies. mdpi.comnih.gov

Fluorescence-Based Assays for High-Throughput Screening and Conformational Sensing

Fluorescence-based assays offer a versatile and high-throughput platform for studying drug-channel interactions.

High-Throughput Screening (HTS) : These assays are designed to rapidly screen large libraries of compounds for their ability to interact with the target ion channel. One approach is a competition assay where a fluorescent probe binds to the anesthetic binding site, causing an increase in fluorescence. plos.orgsemanticscholar.org When a compound like N-(2,6-Dimethylphenyl)butyramide displaces the probe, the fluorescence signal decreases. This allows for the rapid identification of compounds that bind to the target site. plos.org

Conformational Sensing : Ion channels undergo significant conformational changes as they transition between resting, open, and inactivated states. nih.gov Techniques like voltage-clamp fluorometry combine electrophysiological recording with fluorescence spectroscopy. A fluorescent probe is attached to a specific site on the channel protein. Changes in the local environment of the probe during channel gating result in changes in fluorescence intensity. By observing how N-(2,6-Dimethylphenyl)butyramide alters these fluorescence signals, researchers can infer how the drug affects the conformational dynamics of the channel, providing insights into its allosteric modulation of channel function. biorxiv.org Other biosensor technologies can also detect and discriminate between ligand binding and the induced conformational changes in proteins. nih.gov

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Ligand Characterization and Interaction Studies

Spectroscopic techniques are essential for both characterizing the ligand itself and for studying the details of its interaction with the target protein.

Mass Spectrometry (MS) : MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critically important for confirming the identity, purity, and molecular weight of a synthesized batch of N-(2,6-Dimethylphenyl)butyramide, ensuring the integrity of the compound used in further experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed information about the structure and dynamics of molecules in solution. For a small molecule like N-(2,6-Dimethylphenyl)butyramide, NMR is used to confirm its chemical structure. In the context of drug-channel interactions, advanced NMR techniques like Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close contact with the much larger protein receptor. This helps to map the binding epitope of the drug and understand its orientation within the binding pocket.

Future Research Directions and Translational Perspectives for N 2,6 Dimethylphenyl Butyramide Analogs

Design of N-(2,6-Dimethylphenyl)butyramide Analogs with Enhanced Sodium Channel Subtype Selectivity

The therapeutic potential of voltage-gated sodium (NaV) channel blockers is often hampered by a lack of subtype selectivity, leading to off-target effects. nih.govnih.gov The nine functional mammalian NaV channel subtypes (NaV1.1–NaV1.9) share a high degree of sequence homology, particularly within the pore region where many local anesthetic-type drugs bind. nih.gov Future research is focused on designing analogs of N-(2,6-dimethylphenyl)butyramide that can discriminate between these closely related isoforms.

A key strategy involves exploiting the subtle differences in the amino acid sequences of the channel vestibules and local binding sites. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on tocainide (B1681335) analogs, which share the N-(2,6-dimethylphenyl) moiety, has shown that modifications to the molecule's side chains can significantly impact potency and state-dependent blocking activity. nih.gov The introduction of lipophilic and sterically hindered groups on the amino function of tocainide analogues was found to enhance both potency and use-dependent block, providing a blueprint for modifying N-(2,6-dimethylphenyl)butyramide. nih.gov

Computational modeling and quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for rational drug design. nih.gov By building homology models of different NaV channel subtypes, researchers can simulate the binding of various N-(2,6-dimethylphenyl)butyramide analogs. These models help predict how specific chemical modifications—such as altering alkyl chain length, adding halogen atoms, or introducing different aromatic groups—will affect binding affinity and selectivity for a target subtype (e.g., NaV1.7 for pain) over others (e.g., NaV1.5 for cardiac function). nih.govfrontiersin.org

| Modification Strategy | Rationale for Enhanced Selectivity | Relevant Findings on Related Structures |

| Elongation of Alkyl Chain | May allow deeper penetration into the binding pocket, interacting with non-conserved residues. | In tocainide analogs, elongating the alkyl chain enhanced potency and use-dependent block. nih.gov |

| Introduction of Bulky/Lipophilic Groups | Can create specific steric interactions with unique residues in the target subtype's binding site. | Introduction of sterically hindered groups on the amino function of tocainide analogs improved pharmacodynamic profiles. nih.gov |

| Bioisosteric Replacement | Replacing parts of the molecule (e.g., the butyramide (B146194) linker) with other functional groups to alter electronic and steric properties for improved target fit. | SAR studies on other small molecule inhibitors show that even minor changes can shift selectivity between subtypes. nih.gov |

| Targeting Non-Pore Regions | Designing analogs that bind to more divergent regions outside the highly conserved S5-S6 pore domain. | This approach leads to the exploration of allosteric sites, which inherently offer greater potential for selectivity. nih.govnih.gov |

This table summarizes strategies for designing N-(2,6-Dimethylphenyl)butyramide analogs with improved NaV channel subtype selectivity, based on principles from related compound studies.

Exploration of Novel Allosteric Binding Sites on Voltage-Gated Sodium Channels

A promising strategy to achieve isoform-selectivity is to target allosteric sites, which are topographically distinct from the primary (orthosteric) binding site of endogenous ligands or classical channel blockers. nih.govnih.gov These sites are often located in regions of greater structural divergence among NaV channel subtypes, offering a path to more specific drug action. nih.gov

Future research will focus on identifying and characterizing such novel sites for N-(2,6-dimethylphenyl)butyramide analogs. The intracellular C-terminal domain (CTD) is a particularly attractive target. nih.gov The CTD exhibits significant amino acid sequence divergence across NaV channel isoforms and is a hub for protein-protein interactions (PPIs) with auxiliary proteins like fibroblast growth factor homologous factors (FHFs) and calmodulin. nih.gov Analogs of N-(2,6-dimethylphenyl)butyramide could be designed to specifically disrupt these PPIs, thereby modulating channel function in an isoform-specific manner.

Another area of exploration is the voltage-sensing modules (VSMs) of the four channel domains (DI-DIV). While the pore is formed by S5-S6 segments, the S1-S4 segments of each domain sense changes in membrane potential. probiologists.com Toxins from venomous creatures have been shown to bind to these VSMs and allosterically modulate channel gating. probiologists.com Developing small molecules like N-(2,6-dimethylphenyl)butyramide derivatives that mimic this action could lead to novel classes of channel modulators with unique functional effects.

| Potential Allosteric Site | Location | Mechanism of Modulation | Potential for Selectivity |

| C-Terminal Domain (CTD) | Intracellular | Disruption of protein-protein interactions (e.g., with FHFs, Calmodulin). nih.gov | High, due to significant sequence divergence in the CTD among NaV subtypes. nih.govnih.gov |

| Voltage-Sensing Modules (VSMs) | Transmembrane (S1-S4 segments) | Trapping the voltage sensors in a specific conformation (e.g., resting or activated state). probiologists.com | Moderate to High, as VSMs have distinct structures and interact allosterically with other domains. probiologists.com |

| Intracellular Loops | Intracellular | Interfering with the inactivation gate (loop between DIII and DIV) or other regulatory protein interactions. | Moderate, as some loop regions show sequence divergence. |

| Extracellular Loops | Extracellular | Modulating gating by binding to sites targeted by certain peptide toxins. | Moderate, though these sites are less explored for small molecules. |

This table outlines potential allosteric binding sites on voltage-gated sodium channels that could be targeted by novel N-(2,6-Dimethylphenyl)butyramide analogs.

Integration of N-(2,6-Dimethylphenyl)butyramide with Advanced Drug Delivery Systems (theoretical frameworks)

Even a highly selective analog may face challenges with bioavailability, stability, or off-target tissue distribution. Advanced drug delivery systems (DDS) offer theoretical frameworks to overcome these hurdles. researchgate.netnih.gov Integrating N-(2,6-dimethylphenyl)butyramide analogs into such systems could enhance their therapeutic efficacy and minimize potential side effects.

One theoretical approach involves encapsulation within nanoparticles or liposomes. thno.orgmdpi.com These carriers can protect the drug from premature degradation and control its release profile. nih.gov Furthermore, their surfaces can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface markers, for instance, on sensory neurons in the context of pain treatment. This would concentrate the drug at the desired site of action, reducing systemic exposure.

Hydrogels are another promising platform. nih.gov An injectable, biodegradable hydrogel containing an N-(2,6-dimethylphenyl)butyramide analog could be administered locally to create a drug depot. This would provide sustained, localized release of the compound, which could be particularly advantageous for applications like long-lasting local anesthesia or chronic pain management at a specific site. Transdermal delivery systems, such as patches incorporating microneedles, could also be explored to deliver the drug systemically in a controlled manner, bypassing first-pass metabolism. ypidathu.or.id

| Drug Delivery System | Theoretical Framework | Potential Advantages for N-(2,6-Dimethylphenyl)butyramide Analogs |

| Lipid Nanoparticles | Encapsulation of the lipophilic drug within a lipid core. | Improved solubility and bioavailability; potential for targeted delivery via surface functionalization. thno.org |

| Polymeric Micelles | Self-assembled core-shell structures that can house hydrophobic drugs. | Enhanced stability; controlled, sustained release kinetics. nih.gov |

| Injectable Hydrogels | A biocompatible polymer matrix that releases the entrapped drug as the matrix degrades. | Localized, long-term drug delivery; reduced systemic exposure and dosing frequency. nih.gov |

| Transdermal Patches | A reservoir system that delivers the drug across the skin at a controlled rate. | Avoidance of first-pass metabolism; steady plasma concentration; improved patient compliance. ypidathu.or.id |

This table presents theoretical frameworks for integrating N-(2,6-Dimethylphenyl)butyramide analogs with advanced drug delivery systems to optimize their therapeutic potential.

Bioinformatic and Proteomic Approaches for Identifying Off-Target Interactions

A critical aspect of developing safer therapeutics is the comprehensive identification of unintended molecular interactions. Bioinformatic and proteomic methods provide powerful tools for systematically screening for off-target binding of N-(2,6-Dimethylphenyl)butyramide and its analogs. nih.gov

Proteomic approaches can empirically identify binding partners in a complex biological sample. One such technique is affinity chromatography coupled with mass spectrometry (AC-MS). Here, a derivative of the N-(2,6-dimethylphenyl)butyramide analog is immobilized on a solid support. A cell or tissue lysate is passed over this support, and proteins that bind to the drug are captured, eluted, and identified by mass spectrometry. mdpi.com This provides an unbiased snapshot of both intended and unintended protein interactions.

Bioinformatic tools complement these experimental approaches. By screening the chemical structure of an analog against large databases of protein structures (e.g., the Protein Data Bank), computational docking simulations can predict potential binding to a wide range of proteins. mdpi.com Furthermore, platforms that integrate data on gene-disease associations and protein interaction networks can help predict the functional consequences of potential off-target binding. mdpi.commdpi.com Combining experimental proteomics with computational prediction offers a robust framework for de-risking new analogs early in the development process. nih.govresearchgate.net

| Method | Description | Application to N-(2,6-Dimethylphenyl)butyramide Analogs |

| Affinity Chromatography-Mass Spectrometry (AC-MS) | An immobilized drug analog is used as bait to pull down interacting proteins from a cell lysate for identification by MS. mdpi.com | Unbiased identification of direct binding partners (on- and off-target) in a relevant cell type (e.g., neurons, cardiomyocytes). |

| Yeast Surface Display | Engineered proteins are displayed on the surface of yeast cells, which are then screened for binding to the fluorescently-labeled drug analog. nih.gov | High-throughput screening of thousands of protein variants to map specificity profiles and identify low-affinity off-target interactions. nih.gov |

| Computational Docking | The 3D structure of the analog is computationally "docked" into the binding sites of thousands of known protein structures. | In silico prediction of potential off-target proteins based on structural and energetic complementarity. |

| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of all proteins in a cell lysate upon drug binding. | Identifies both direct targets and downstream proteins affected by the drug's activity without requiring drug modification. |

This table details key bioinformatic and proteomic methods for the systematic identification of off-target interactions of N-(2,6-Dimethylphenyl)butyramide analogs.

Development of N-(2,6-Dimethylphenyl)butyramide Derivatives as Chemical Biology Tools for Ion Channel Research

Beyond their therapeutic potential, derivatives of N-(2,6-Dimethylphenyl)butyramide can be engineered into valuable chemical biology tools to probe the structure and function of ion channels. These tools can help elucidate mechanisms of action, map binding sites, and visualize channel distribution in cells and tissues.

One approach is the synthesis of photo-affinity labels . By incorporating a photo-reactive group (e.g., an azido (B1232118) or benzophenone (B1666685) moiety) into the structure of an N-(2,6-Dimethylphenyl)butyramide analog, a probe can be created that binds to its target channel reversibly in the dark. Upon exposure to UV light, the probe forms a permanent, covalent bond with nearby amino acid residues in the binding pocket. Subsequent proteolysis and mass spectrometry can then precisely identify the site of attachment, providing high-resolution information about the drug-binding site.

Another strategy is the development of fluorescent probes . Attaching a fluorophore to a high-affinity analog allows for the direct visualization of NaV channels using fluorescence microscopy. Such probes could be used to study changes in channel density on the cell surface under different physiological or pathological conditions. Time-resolved fluorescence studies could also provide insights into the kinetics of drug binding and unbinding. researchgate.net

Finally, biotinylated derivatives can be synthesized. These act as high-affinity handles for purifying NaV channel complexes. By incubating a cell lysate with a biotinylated N-(2,6-Dimethylphenyl)butyramide analog and then using streptavidin-coated beads, the target channel along with its entire complex of associated auxiliary subunits and regulatory proteins can be isolated for detailed proteomic analysis.

| Type of Chemical Tool | Modification | Research Application |

| Photo-affinity Label | Incorporation of a photo-reactive group (e.g., benzophenone). | Covalent labeling and precise identification of amino acid residues within the binding site. |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | Visualization of channel localization and trafficking in cells via microscopy; kinetic binding studies. researchgate.net |

| Biotinylated Derivative | Attachment of a biotin (B1667282) molecule. | Affinity purification of the target ion channel and its associated protein complex for proteomic analysis. |

| Radiolabeled Analog | Incorporation of a radioactive isotope (e.g., ³H or ¹⁴C). | Quantitative binding assays to determine affinity (Kd) and density of binding sites (Bmax) in tissue homogenates. |

This table describes the design and application of N-(2,6-Dimethylphenyl)butyramide derivatives as chemical biology tools for advancing ion channel research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.